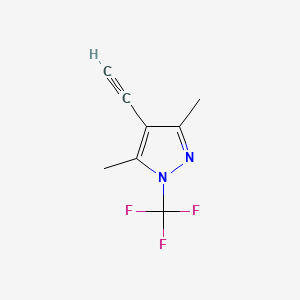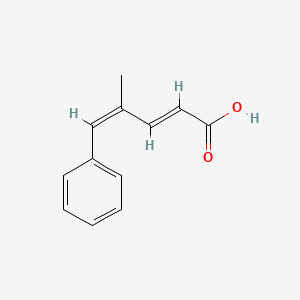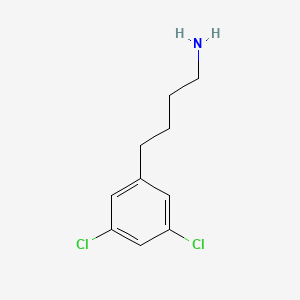
(e)-3-(2-(Dimethylamino)phenyl)acrylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(e)-3-(2-(Dimethylamino)phenyl)acrylic acid is an organic compound that belongs to the class of acrylic acids This compound is characterized by the presence of a dimethylamino group attached to the phenyl ring, which is further connected to an acrylic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (e)-3-(2-(Dimethylamino)phenyl)acrylic acid typically involves the reaction of 2-(Dimethylamino)benzaldehyde with malonic acid in the presence of a base, such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by decarboxylation to yield the desired product. The reaction conditions generally include refluxing the mixture in ethanol for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction parameters, such as temperature, pressure, and residence time, leading to higher yields and purity of the final product. Additionally, the use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
化学反应分析
Types of Reactions
(e)-3-(2-(Dimethylamino)phenyl)acrylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the acrylic acid moiety to an alcohol or other reduced forms.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide, typically used under acidic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles like halides or amines can be used in the presence of a suitable base or catalyst.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Alcohols or other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
(e)-3-(2-(Dimethylamino)phenyl)acrylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of (e)-3-(2-(Dimethylamino)phenyl)acrylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can enhance the compound’s binding affinity to these targets, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application.
相似化合物的比较
Similar Compounds
Acrylic Acid: The simplest unsaturated carboxylic acid, used in the production of polymers and resins.
Phenylacrylic Acid: Similar structure but lacks the dimethylamino group, leading to different chemical properties and applications.
Dimethylaminoethyl Methacrylate: Contains a dimethylamino group but differs in the overall structure and reactivity.
Uniqueness
(e)-3-(2-(Dimethylamino)phenyl)acrylic acid is unique due to the presence of both the dimethylamino group and the acrylic acid moiety. This combination imparts distinct chemical properties, such as enhanced reactivity and potential bioactivity, making it valuable for various applications in research and industry.
属性
分子式 |
C11H13NO2 |
|---|---|
分子量 |
191.23 g/mol |
IUPAC 名称 |
(E)-3-[2-(dimethylamino)phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C11H13NO2/c1-12(2)10-6-4-3-5-9(10)7-8-11(13)14/h3-8H,1-2H3,(H,13,14)/b8-7+ |
InChI 键 |
QSJQOYMPKWKAMG-BQYQJAHWSA-N |
手性 SMILES |
CN(C)C1=CC=CC=C1/C=C/C(=O)O |
规范 SMILES |
CN(C)C1=CC=CC=C1C=CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






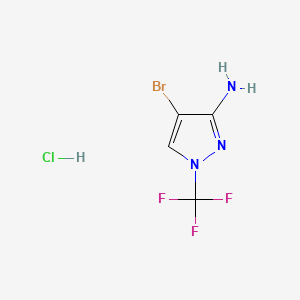


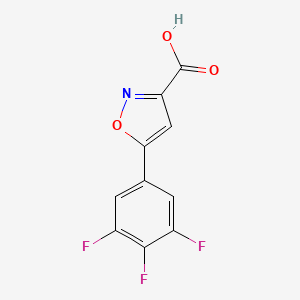
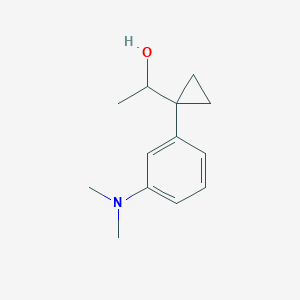
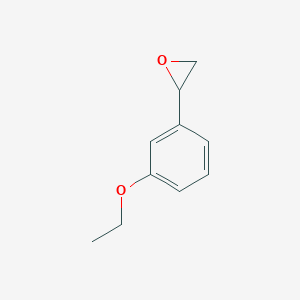
![2-Amino-2-[4-(diethylamino)phenyl]ethan-1-ol](/img/structure/B13608991.png)
